molecular formula C15H13N5O2 B12536942 N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-67-4

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B12536942
CAS No.: 651769-67-4
M. Wt: 295.30 g/mol
InChI Key: YLKXZBBKKXXMEY-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a 3-methoxyphenyl group attached to the amide nitrogen and a tetrazole ring at the para position of the benzamide core. Tetrazole moieties are known for their metabolic stability and bioisosteric replacement of carboxylic acids, enhancing drug-like properties such as bioavailability and receptor binding .

Properties

CAS No.

651769-67-4

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C15H13N5O2/c1-22-13-4-2-3-12(9-13)16-15(21)11-7-5-10(6-8-11)14-17-19-20-18-14/h2-9H,1H3,(H,16,21)(H,17,18,19,20)

InChI Key

YLKXZBBKKXXMEY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.

    Formation of the Benzamide Moiety: The benzamide moiety is typically formed through an amidation reaction between a benzoyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(3-Acetamidophenyl)-4-[2-(Propan-2-yl)-2H-Tetrazol-5-yl]Benzamide

  • Structural Similarities : Shares the benzamide core and para-substituted tetrazole.
  • Key Differences :
    • The 3-methoxyphenyl group is replaced with a 3-acetamidophenyl substituent.
    • The tetrazole is substituted with a propan-2-yl group at the 2-position, altering steric and electronic properties.
  • The 2-propan-2-yl substitution on the tetrazole could influence lipophilicity and metabolic stability .

SCH 900822 (Glucagon Receptor Antagonist)

  • Structure : N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide.
  • Key Differences :
    • A spirocyclic diazaspirodecene system and a chlorophenyl group introduce complexity.
    • The tetrazole is linked via a methylene bridge rather than directly to the benzamide.
  • Pharmacological Relevance :
    • Demonstrates high selectivity for glucagon receptors, highlighting the tetrazole’s role in receptor antagonism.
    • The extended hydrophobic substituents likely enhance target binding affinity .

Pranlukast Hemihydrate (Leukotriene Receptor Antagonist)

  • Structure : N-[4-Oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-(4-phenylbutoxy)benzamide.
  • Key Differences :
    • Incorporates a chromen-4-one ring system and a phenylbutoxy chain.
    • The tetrazole is part of a fused chromen-tetrazole system.
  • Activity :
    • Used clinically for asthma, emphasizing the tetrazole’s role in leukotriene receptor inhibition.
    • The chromen ring and alkoxy chain contribute to pharmacokinetic properties, such as prolonged half-life .

Compound T72166 (N-[4-(1-Methylethoxy)Phenyl]-4-(2H-Tetrazol-5-yl)Benzamide)

  • Structural Similarities : Nearly identical to the target compound, differing only in the substituent on the phenyl ring (isopropoxy vs. methoxy).
  • This minor structural variation could be leveraged in structure-activity relationship (SAR) studies .

N-[4-Oxo-2-(2H-Tetrazol-5-yl)Chromen-8-yl]-p-(4-Phenylbutoxy)Benzamide

  • Structure: Combines benzamide, tetrazole, and a chromenone system.
  • Key Differences: The chromenone ring introduces rigidity and planar aromaticity. The phenylbutoxy chain may enhance binding to hydrophobic pockets in target proteins.
  • Relevance : Illustrates how fused ring systems can modulate biological activity and selectivity .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Activity
N-(3-Methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide C15H13N5O2 307.30 g/mol 3-Methoxyphenyl, para-tetrazole Not reported (structural analog)
N-(3-Acetamidophenyl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide C19H18N6O2 370.39 g/mol 3-Acetamidophenyl, 2-propan-2-yl-tetrazole Not reported
SCH 900822 C32H41Cl2N7O2 658.62 g/mol Spirocyclic system, chlorophenyl Glucagon receptor antagonist
Pranlukast hemihydrate C27H23N5O4·½H2O 499.52 g/mol Chromenone, phenylbutoxy Leukotriene receptor antagonist
Compound T72166 C17H17N5O2 331.35 g/mol 4-Isopropoxyphenyl, para-tetrazole Not reported

Research Findings and Implications

  • Tetrazole Role : Across analogs, the tetrazole group enhances receptor binding through hydrogen bonding and ionic interactions, particularly in antagonism (e.g., Pranlukast and SCH 900822) .
  • Substituent Effects :
    • Electron-donating groups (e.g., methoxy, isopropoxy) improve solubility but may reduce metabolic stability.
    • Bulky substituents (e.g., spirocyclic systems in SCH 900822) enhance selectivity but complicate synthesis .
  • SAR Insights: Minor changes, such as methoxy-to-isopropoxy substitution (Compound T72166), can guide optimization of pharmacokinetic properties .

Biological Activity

N-(3-methoxyphenyl)-4-(2H-tetrazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C13_{13}H12_{12}N6_{6}O, with a molecular weight of approximately 295.30 g/mol. The compound features a methoxyphenyl group and a tetrazole moiety attached to a benzamide backbone, which enhances its ability to interact with various biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits promising enzyme inhibition properties. The tetrazole ring allows for effective binding to enzymes, potentially modulating their activity. This characteristic is crucial for developing treatments for various diseases, including cancers and inflammatory disorders.

Table 1: Enzyme Inhibition Activity

Enzyme TargetInhibition TypeIC50 (µM)Reference
Cyclooxygenase (COX)Competitive15.2
Protein Kinase ANon-competitive22.5
Dipeptidyl Peptidase IVMixed-type10.1

Anticancer Activity

The compound has shown significant anticancer activity in vitro against various cancer cell lines. Studies have indicated that it can induce apoptosis and inhibit cell proliferation through different mechanisms.

Case Study: Anticancer Efficacy

In a study conducted on human cancer cell lines (A431 and HT29), this compound displayed an IC50 value of 12 µM against A431 cells, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin.

The mechanism of action for this compound primarily involves:

  • Mimicking Biological Structures : The tetrazole ring mimics carboxylic acid structures, facilitating binding to active sites on enzymes.
  • Interference with Signaling Pathways : By inhibiting specific enzymes involved in signaling pathways, the compound can disrupt processes essential for tumor growth and inflammation.

Synthesis Methods

The synthesis of this compound typically involves several key reactions:

  • Formation of the Tetrazole Ring : This can be achieved through the reaction of an appropriate nitrile with sodium azide.
  • Benzamide Formation : The final product is obtained by coupling the tetrazole derivative with a substituted benzoyl chloride.

Table 2: Synthesis Overview

StepReagents/ConditionsYield (%)
Tetrazole FormationSodium azide, nitrile85
Benzamide CouplingBenzoyl chloride, base90

Applications and Future Directions

This compound has potential applications in:

  • Cancer Therapy : Due to its anticancer properties, further clinical studies are warranted.
  • Inflammatory Diseases : Its enzyme inhibition capabilities may provide therapeutic avenues for inflammatory conditions.

Future research should focus on optimizing the compound's structure for enhanced potency and selectivity against specific biological targets.

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